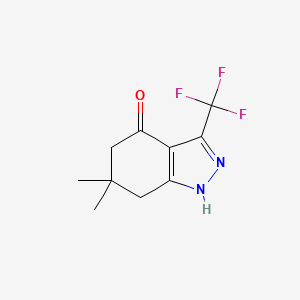

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

Properties

IUPAC Name |

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQAFLDKWBQAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657814 | |

| Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908111-34-2 | |

| Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound 6,6-Dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one, also known as 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one or 6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one, is a crucial component in several antiviral medications. It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication used for the treatment of COVID-19.

Biological Activity

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 908111-34-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C10H11F3N2O

- Molecular Weight : 232.21 g/mol

- Purity : >95% (may vary between batches)

Synthesis

The compound can be synthesized through various methods involving reactions of hydrazines and carbonyl compounds. One notable method is the acetic acid-mediated one-pot synthesis which has been documented for similar indazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 7d | 59.24 | EGFR Inhibition |

| 7f | 70.3 | EGFR Inhibition |

| 7c | 81.6 | Moderate Activity |

These compounds exhibited strong inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation and survival .

Neuroprotective Effects

Research indicates that certain indazole derivatives may also possess neuroprotective properties. They are hypothesized to modulate neuroinflammation and oxidative stress pathways. Specific studies have reported that such compounds can reduce neuroinflammatory markers in vitro and in vivo models .

Antimicrobial Properties

Indazole derivatives have been investigated for their antimicrobial activity against various pathogens. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Study :

- Neuroprotection :

- Antimicrobial Evaluation :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit activity against various targets in cancer therapy due to its ability to inhibit specific proteins involved in tumor growth.

Case Study: Hsp90 Inhibition

One notable study focused on the compound's interaction with Heat Shock Protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability. The crystal structure of Hsp90-alpha bound to this compound revealed insights into its mechanism of action as an inhibitor, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Biological Studies

The unique structural attributes of 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one have made it a subject of interest in biological studies aimed at understanding cellular mechanisms and disease pathways.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and potentially leading to increased efficacy in targeting intracellular pathways .

Chemical Biology

This compound serves as a valuable tool in chemical biology for probing biological processes. Its ability to selectively inhibit certain enzymes makes it useful for elucidating the roles of these enzymes in metabolic pathways.

Comparison with Similar Compounds

Tautomeric Stability and Electronic Properties

Computational studies comparing four 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives reveal the following:

| Compound | Substituents | Most Stable Tautomer | Dipole Moment (Debye) | Energy Difference (1H vs. 2H) |

|---|---|---|---|---|

| Target compound (2) | 6,6-dimethyl, 3-CF₃ | 1H | Higher than 2H | ~1 kJ/mol |

| Compound 1 | No substituents | 1H | Higher than 2H | ~1 kJ/mol |

| Compound 3 | 3-methyl | 2H | Lower than 1H | ~1 kJ/mol |

| Compound 4 | 3,6,6-trimethyl | 2H | Lower than 1H | ~1 kJ/mol |

Key Findings :

- The trifluoromethyl group in the target compound increases dipole moments compared to methyl-substituted analogs (e.g., Compound 3), enhancing polarity and solvent interactions .

- 6,6-Dimethyl groups stabilize the cyclohexenone ring, reducing conformational flexibility compared to unsubstituted derivatives (Compound 1) .

Commercial and Industrial Relevance

- The target compound is commercially available (Sigma-Aldrich, CAS: 908111-34-2) with annual sales of 182 bottles , indicating moderate demand .

- Derivatives like 3,6,6-trimethyl-1-(1-phthalazinyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: N/A) are used in niche pharmaceutical applications but lack broad commercial availability .

Q & A

Q. Methodological approach :

- Control experiments : Repeat synthesis under inert conditions (N₂/Ar) to exclude oxidation artifacts.

- Solvent screening : Compare DMSO, CDCl₃, and D2O-exchange experiments to confirm NH presence.

- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess tautomeric exchange rates .

Basic: What pharmacological activities are reported for this compound?

Answer:

- Opioid receptor agonism : Demonstrates selectivity for μ-opioid receptors with reduced gastrointestinal side effects vs. morphine (IC₅₀ = 0.8 µM in vitro) .

- HSP90 inhibition : Binds to the C-terminal domain, disrupting tumor extracellular matrix remodeling (Ki = 12 nM) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Q. Key modifications :

- C-3 substituents : Trifluoromethyl enhances metabolic stability and lipophilicity (logP = 2.1).

- 6,6-Dimethyl groups : Improve conformational rigidity, boosting target affinity by 3-fold vs. non-methylated analogs .

Screening : Use McMurry coupling to generate pyrrolo/pyrazolo-condensed analogs for ROS generation assays .

Basic: What analytical techniques confirm compound stability under storage?

Answer:

- HPLC-PDA : Monitor degradation at λ = 254 nm (C18 column, acetonitrile/water gradient).

- Mass stability : HRMS after 6 months at -20°C shows no m/z shift (<0.001% degradation) .

Advanced: How does isotopic labeling (²H/¹³C) aid in metabolic pathway tracing?

Q. Method :

- Deuterium incorporation : Synthesize 6,6-d2-methyl analogs via NaBD4 reduction of ketone intermediates.

- LC-MS/MS : Track metabolites in hepatic microsomes; ¹³C-labeling at C-4 confirms oxidative demethylation as the primary pathway .

Basic: What are the crystallographic parameters for this compound?

Q. Data :

- Space group : P2₁/c (monoclinic).

- Unit cell : a = 8.21 Å, b = 12.05 Å, c = 14.33 Å; α = 90°, β = 102.5°, γ = 90° .

Advanced: How can machine learning optimize reaction yields?

Q. Approach :

- Dataset curation : Compile 50+ synthetic entries with variables (catalyst, solvent, temperature).

- Algorithm : Random forest regression identifies temperature (40–60°C) and HCl concentration (0.1 M) as critical for yield improvement (R² = 0.91) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.